5'-Hydroxypiroxicam Hydrochloride

Description

Overview of Oxicam Derivative Metabolism in Scientific Inquiry

Oxicams are a distinct class of NSAIDs characterized by their 4-hydroxy-1,2-benzothiazine carboxamide structure. nih.gov Their metabolism is a key area of pharmacological research, as the biotransformation of these compounds dictates their efficacy and potential for adverse effects. The metabolic pathways of oxicams, such as piroxicam (B610120), meloxicam, and tenoxicam, are primarily hepatic and involve enzymatic processes that alter their chemical structure to facilitate excretion. youtube.comacs.org

Scientific inquiry into oxicam metabolism often focuses on the role of the cytochrome P450 (CYP) enzyme superfamily. nih.govyoutube.com Specifically, the CYP2C9 isozyme is instrumental in the metabolism of many oxicams, including the conversion of piroxicam to 5'-hydroxypiroxicam (B1141874). nih.govpharmgkb.org This metabolic step is a primary route of inactivation and clearance for the parent drug. pharmgkb.org Research in this area utilizes techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites in various biological matrices, providing a detailed picture of the metabolic fate of these drugs.

Significance of Hydroxylated Metabolic Products in Biochemical Understanding

Hydroxylation, the addition of a hydroxyl (-OH) group to a compound, is a fundamental biochemical process with profound implications for drug metabolism and toxicology. wikipedia.org This reaction, often catalyzed by hydroxylases, increases the water solubility of lipophilic compounds, aiding in their renal or hepatic clearance. wikipedia.org In the context of drug metabolism, hydroxylation is a key step in detoxification, converting active drug molecules into more easily excretable, and often inactive, forms. wikipedia.org

The study of hydroxylated metabolic products like 5'-hydroxypiroxicam provides a deeper understanding of several key biochemical principles:

Enzyme Specificity and Function: It allows researchers to probe the specificity and catalytic mechanisms of enzymes like cytochrome P450. nih.govwikipedia.org

Pharmacokinetic Variability: The rate and extent of hydroxylation can vary significantly between individuals due to genetic polymorphisms in metabolizing enzymes, such as CYP2C9. nih.gov This variability is a cornerstone of pharmacogenomics research.

Drug-Drug Interactions: Understanding the hydroxylation pathways of drugs is crucial for predicting and avoiding potential drug-drug interactions, where one drug can inhibit or induce the metabolism of another. europa.eu

Research Rationale for Investigating 5'-Hydroxypiroxicam Hydrochloride

Characterizing Piroxicam's Metabolic Fate: By quantifying the formation of 5'-hydroxypiroxicam, researchers can determine the primary clearance pathway of piroxicam and how various factors, such as genetics and co-administered drugs, can influence it. nih.govpharmgkb.org

Investigating Pharmacogenetic Influences: Research has shown that individuals with different CYP2C9 genotypes exhibit varied rates of piroxicam metabolism to 5'-hydroxypiroxicam. nih.gov This has led to the development of dosing guidelines based on an individual's genetic makeup to optimize therapy and minimize risks. youtube.com

Assessing Potential Biological Activity: While 5'-hydroxypiroxicam is generally considered an inactive metabolite, it is crucial to scientifically verify this. pharmgkb.org Research aims to confirm its lack of significant anti-inflammatory or other pharmacological activity.

Historical Perspective on Piroxicam Metabolism Research

The study of piroxicam metabolism has evolved alongside advancements in analytical and molecular biology techniques. Early research in the 1980s focused on identifying the major metabolites of piroxicam in humans and laboratory animals. nih.govwho.int These initial studies established that 5'-hydroxylation was a principal metabolic pathway. who.int

The advent of molecular biology and genomics in the late 20th and early 21st centuries revolutionized the field. Researchers were able to identify the specific enzyme responsible for piroxicam's primary metabolic step: CYP2C9. nih.gov This discovery paved the way for numerous studies investigating the impact of CYP2C9 genetic polymorphisms on piroxicam's pharmacokinetics and the subsequent clinical implications. nih.gov These investigations have been instrumental in the move towards personalized medicine, where drug therapy can be tailored to an individual's genetic profile. youtube.com

Interactive Data Tables

Table 1: Key Enzymes in Piroxicam Metabolism

| Enzyme | Role in Piroxicam Metabolism | Significance |

| Cytochrome P450 2C9 (CYP2C9) | Primary enzyme responsible for the hydroxylation of piroxicam to its main inactive metabolite, 5'-hydroxypiroxicam. nih.govpharmgkb.org | Genetic variations in CYP2C9 can lead to significant differences in drug clearance and exposure, impacting both efficacy and the risk of adverse events. youtube.comnih.gov |

| Glucuronosyltransferases (UGTs) | Involved in the secondary metabolism of 5'-hydroxypiroxicam, conjugating it with glucuronic acid to form a more water-soluble glucuronide conjugate for excretion. pharmgkb.orgnih.gov | This conjugation step further facilitates the elimination of the metabolite from the body. nih.gov |

Table 2: Research Findings on Piroxicam Metabolism

| Study Focus | Key Findings | Reference |

| Pharmacokinetics of Piroxicam and 5'-Hydroxypiroxicam | Following multiple doses of piroxicam, the plasma half-life of 5'-hydroxypiroxicam (70.5 h) was found to be significantly longer than that of piroxicam (54.9 h). nih.gov | Richardson et al. (1987) |

| Impact of CYP2C9 Genotype | Individuals with CYP2C9 genotypes associated with poor metabolism (1/2 and 1/3) showed significantly higher plasma concentrations and lower oral clearance of piroxicam compared to those with the normal metabolizer genotype (1/1). nih.gov | Perini et al. (2005) |

| Metabolite Excretion | Approximately 25.2% of a piroxicam dose is recovered in the urine as 5'-hydroxypiroxicam, with about two-thirds of that being in the form of a glucuronide conjugate. nih.gov | Richardson et al. (1987) |

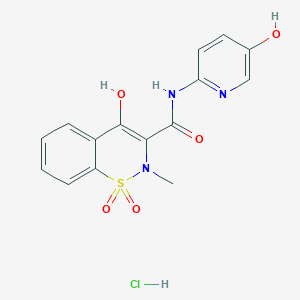

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H14ClN3O5S |

|---|---|

Molecular Weight |

383.8 g/mol |

IUPAC Name |

4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C15H13N3O5S.ClH/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23;/h2-8,19-20H,1H3,(H,16,17,21);1H |

InChI Key |

IQJMXCNVCXLKBD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(C=C3)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Hydroxypiroxicam

Strategies for the Synthesis of 5'-Hydroxypiroxicam (B1141874) and its Hydrochloride Salt

The synthesis of 5'-hydroxypiroxicam hydrochloride is a multi-step process that begins with the construction of its core precursor, piroxicam (B610120), followed by a regioselective hydroxylation and subsequent salt formation.

Precursor Compound Preparation and Functionalization

The primary precursor for the synthesis of 5'-hydroxypiroxicam is piroxicam. The synthesis of piroxicam typically starts from saccharin. chemicalbook.com A common route involves the methylation of saccharin, followed by a series of reactions to construct the benzothiazine dioxide core and subsequent amidation with 2-aminopyridine (B139424). chemicalbook.com

The key steps in a representative synthesis of piroxicam are:

N-Methylation of Saccharin: Saccharin is reacted with a methylating agent, such as dimethyl sulfate, to yield N-methylsaccharin.

Ring Opening and Chlorination: The N-methylsaccharin is then treated to open the five-membered ring, followed by chlorination to produce a key intermediate.

Condensation with a Carbanion: This intermediate is reacted with the carbanion of a suitable ester, such as methyl chloroacetate, to introduce the carboxamide side chain precursor.

Amidation: The final step in the synthesis of the piroxicam precursor is the reaction with 2-aminopyridine to form the amide bond, yielding piroxicam.

Reaction Pathways for Hydroxylation and Salt Formation

Hydroxylation:

The introduction of a hydroxyl group at the 5'-position of the pyridine (B92270) ring of piroxicam is a key transformation to yield 5'-hydroxypiroxicam. While this transformation occurs metabolically in humans, chemical synthesis requires a regioselective hydroxylation method. General methods for the hydroxylation of N-heteroarenes can be adapted for this purpose. One potential strategy involves the use of an oxidizing system, such as a cupric nitrate/phosphate buffer with hydrogen peroxide, which has been shown to hydroxylate nitrogen heterocycles under mild and neutral conditions. researchgate.net Another approach could be a photochemical valence isomerization of the corresponding pyridine N-oxide, which can lead to selective C3-hydroxylation of pyridines. acs.org

A plausible synthetic route for the hydroxylation of piroxicam is as follows:

N-Oxidation of the Pyridine Ring: Piroxicam is first treated with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine N-oxide. mdpi.com

Rearrangement and Hydrolysis: The N-oxide can then be subjected to conditions that promote rearrangement and subsequent hydrolysis to introduce the hydroxyl group at the desired position.

Salt Formation:

The formation of the hydrochloride salt of 5'-hydroxypiroxicam enhances its water solubility. wikipedia.org This is typically achieved by reacting the free base of 5'-hydroxypiroxicam with hydrochloric acid. A common laboratory procedure involves dissolving the purified 5'-hydroxypiroxicam in a suitable anhydrous solvent, such as dichloromethane (B109758) or diethyl ether, and then adding a solution of anhydrous hydrogen chloride in an organic solvent. wikipedia.orggoogle.com The hydrochloride salt then precipitates from the solution and can be collected by filtration. wikipedia.org The reaction is a straightforward acid-base reaction where the nitrogen of the pyridine ring is protonated by the hydrochloric acid. youtube.com

Spectroscopic Characterization Techniques for Synthetic Products

The structural integrity and purity of the synthesized 5'-hydroxypiroxicam and its hydrochloride salt are confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous determination of the chemical structure of a molecule. Both ¹H NMR and ¹³C NMR are employed to characterize 5'-hydroxypiroxicam.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5'-hydroxypiroxicam would show distinct signals for the protons on the benzothiazine and pyridine rings, as well as the methyl group. The introduction of the hydroxyl group at the 5'-position of the pyridine ring would cause a shift in the signals of the adjacent protons compared to the spectrum of piroxicam. The formation of the hydrochloride salt would lead to further downfield shifts of the pyridine ring protons due to the increased positive charge on the nitrogen atom. youtube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atom attached to the newly introduced hydroxyl group (C-5') would exhibit a significant downfield shift. The chemical shifts of other carbons in the pyridine ring would also be affected. olemiss.edu Comparison of the ¹³C NMR spectra of piroxicam, 5'-hydroxypiroxicam, and its hydrochloride salt allows for the confirmation of the hydroxylation and salt formation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 5'-Hydroxypiroxicam

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzothiazine Ring Protons | 7.5 - 8.2 | 120 - 140 |

| Pyridine Ring Protons | 6.8 - 8.0 | 110 - 150 |

| N-CH₃ Protons | ~2.8 | ~35 |

| C-5' (with -OH) | - | 150 - 160 |

Note: Predicted values are based on general principles and comparison with similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Purity and Identity Confirmation

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its identity through fragmentation patterns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly sensitive technique used for the quantification of 5'-hydroxypiroxicam in various matrices. nih.gov

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of 5'-hydroxypiroxicam would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways for similar compounds involve cleavage of the amide bond and fragmentation of the heterocyclic rings. chemguide.co.ukyoutube.comlibretexts.org

Table 2: Mass Spectrometry Data for 5'-Hydroxypiroxicam

| Technique | Parent Ion (m/z) | Major Fragment Ions (m/z) | Reference |

| LC-MS/MS (ESI) | 348.1 | 151.1, 122.1, 95.1 | nih.gov |

This data is crucial for confirming the presence and purity of the synthesized 5'-hydroxypiroxicam.

Derivatization Approaches for Analytical or Biological Studies

Chemical derivatization of 5'-hydroxypiroxicam can be performed to enhance its properties for specific applications, such as improving its volatility for gas chromatography-mass spectrometry (GC-MS) analysis or for creating prodrugs with altered pharmacokinetic profiles. researchgate.netjfda-online.com

Common derivatization strategies for the functional groups present in 5'-hydroxypiroxicam (hydroxyl and amide groups) include:

Silylation: The hydroxyl groups can be converted to trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases the volatility of the compound, making it amenable to GC-MS analysis. youtube.comyoutube.com

Acylation: Reaction with an acylating agent, such as a fluorinated anhydride (B1165640) (e.g., pentafluoropropionic anhydride), can also be used to derivatize the hydroxyl and amide groups for GC-MS analysis with electron capture detection, which offers high sensitivity. jfda-online.com

Esterification: The enolic hydroxyl group of the benzothiazine core can be esterified to create prodrugs. researchgate.net While 5'-hydroxypiroxicam itself has a phenolic hydroxyl group, similar esterification strategies could be explored for this functional group to modify its biological properties.

These derivatization techniques are valuable tools for both the detailed analytical characterization and the exploration of the biological activity of 5'-hydroxypiroxicam and its analogues. nih.govnih.gov

Methodological Considerations for Research-Scale Synthesis

The synthesis of 5'-Hydroxypiroxicam, a principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam, is a critical process for obtaining analytical standards and for conducting further pharmacological and toxicological research. Research-scale synthesis of this compound, scientifically known as 4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, has been explored, with key methodologies focusing on the hydroxylation of the pyridine ring of Piroxicam.

A foundational study in this area outlined the synthesis of four potential pyridine monohydroxylated metabolites of Piroxicam to compare with the naturally occurring metabolite. Current time information in Dane County, US. This work provides a basis for the chemical synthesis of 5'-Hydroxypiroxicam for research purposes. The general synthetic strategy involves the introduction of a hydroxyl group onto the pyridine moiety of the Piroxicam molecule.

The synthesis of piroxicam itself typically involves the reaction of an appropriate ester of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide with 2-aminopyridine. To synthesize 5'-Hydroxypiroxicam, a similar approach can be conceived, starting with a substituted 2-aminopyridine that already contains the hydroxyl group at the 5-position, or by direct hydroxylation of the piroxicam molecule.

While detailed, step-by-step public domain protocols for the research-scale synthesis of 5'-Hydroxypiroxicam are not extensively documented, the principles of heterocyclic chemistry allow for a theoretical outline of the process. Key considerations would include the choice of starting materials, the method of hydroxylation, and the purification of the final product.

For instance, a plausible route could involve the use of a protected 5-hydroxy-2-aminopyridine in the condensation step with the benzothiazine carboxylic acid ester. The protecting group would then be removed in a subsequent step to yield the final product. The choice of protecting group would be crucial to ensure it is stable during the condensation reaction and can be removed without affecting other functional groups in the molecule.

Another approach is the direct, regioselective hydroxylation of piroxicam. This would require a reagent that specifically targets the 5-position of the pyridine ring. Such a transformation can be challenging due to the presence of other reactive sites in the piroxicam molecule, including the enolic hydroxyl group and the benzothiazine ring system.

The purification of 5'-Hydroxypiroxicam from the reaction mixture would likely involve chromatographic techniques, such as column chromatography, to separate the desired product from unreacted starting materials, isomers, and other byproducts.

Table 1: Key Reactants and Intermediates in Potential Synthetic Routes

| Compound Name | Role in Synthesis |

| Piroxicam | Starting material for direct hydroxylation |

| 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide methyl ester | Key intermediate for condensation |

| 2-Amino-5-hydroxypyridine | Key reactant for condensation |

| Protected 2-amino-5-hydroxypyridine | Intermediate in a protected synthesis route |

Chemical Derivatization of 5'-Hydroxypiroxicam

The chemical structure of 5'-Hydroxypiroxicam offers several sites for derivatization, which can be explored to create new analogs with potentially modified physicochemical or pharmacological properties. The primary sites for derivatization are the newly introduced phenolic hydroxyl group on the pyridine ring and the enolic hydroxyl group on the benzothiazine core.

Derivatization of the phenolic hydroxyl group could involve reactions such as etherification or esterification. For example, reaction with an alkyl halide in the presence of a base could yield an ether derivative. Esterification could be achieved by reacting with an acyl chloride or a carboxylic acid anhydride. Such modifications would alter the polarity and hydrogen bonding capacity of this part of the molecule.

The enolic hydroxyl group is also a target for derivatization, as has been explored in the development of piroxicam prodrugs. Esterification of this group can mask its acidic nature.

Selective derivatization of one hydroxyl group in the presence of the other would be a key challenge. The phenolic hydroxyl group is generally more acidic than the enolic hydroxyl group, which could allow for some degree of selective reaction under carefully controlled conditions.

Table 2: Potential Derivatization Reactions for 5'-Hydroxypiroxicam

| Reaction Type | Reagent Example | Potential Product |

| Etherification | Alkyl halide (e.g., methyl iodide) | 5'-Methoxy-piroxicam |

| Esterification | Acyl chloride (e.g., acetyl chloride) | 5'-Acetoxy-piroxicam |

| Glucuronidation | UDP-glucuronic acid (enzymatic) | 5'-Hydroxypiroxicam-glucuronide |

It is important to note that the derivatization of 5'-Hydroxypiroxicam is a speculative area of research, with limited specific examples in the public domain. The strategies outlined are based on the known reactivity of the functional groups present in the molecule.

Here is a detailed article focusing on the chemical compound this compound, structured around the provided outline.

### Metabolic Pathways and Biotransformation Studies of Piroxicam to 5'-Hydroxypiroxicam

The metabolism of the nonsteroidal anti-inflammatory drug (NSAID) Piroxicam is a complex process primarily occurring in the liver. This process involves a series of biotransformation reactions designed to convert the lipophilic parent drug into more water-soluble metabolites that can be readily excreted from the body. The principal metabolic pathway for Piroxicam is hydroxylation, leading to the formation of its major metabolite, 5'-Hydroxypiroxicam. This initial transformation is followed by subsequent conjugation reactions, further increasing the water solubility of the metabolite for efficient elimination. Understanding these metabolic pathways is crucial for comprehending the pharmacokinetic profile of Piroxicam.

### 3.1. Primary Hydroxylation Pathway of Piroxicam

The primary and most significant metabolic transformation of Piroxicam is the hydroxylation at the 5' position of the pyridyl ring, resulting in the formation of 5'-Hydroxypiroxicam. This reaction introduces a hydroxyl group, a critical step that initiates the detoxification and elimination process of the drug.

#### 3.1.1. Role of Cytochrome P450 Enzymes (e.g., CYP2C9 Isoforms) in 5'-Hydroxylation

The hydroxylation of Piroxicam is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases. ontosight.ai Specifically, the CYP2C9 isoform is the main enzyme responsible for the conversion of Piroxicam to its inactive metabolite, 5'-Hydroxypiroxicam. pharmgkb.orgnih.gov The significant role of CYP2C9 in Piroxicam metabolism has been well-established through various in vitro and in vivo studies. pharmgkb.orguspharmacist.com

Genetic polymorphisms in the CYP2C9 gene can lead to variations in enzyme activity, which in turn affects the metabolism of Piroxicam. nih.govuspharmacist.com Individuals can be classified into different metabolizer phenotypes based on their CYP2C9 genotype, such as normal metabolizers, intermediate metabolizers, and poor metabolizers. nih.govyoutube.com Poor metabolizers, who have significantly reduced or no CYP2C9 function, exhibit impaired clearance of Piroxicam, leading to higher plasma concentrations of the parent drug. nih.govyoutube.comnih.gov This variability in metabolic rate underscores the critical role of CYP2C9 in the disposition of Piroxicam. uspharmacist.com

The Clinical Pharmacogenetics Implementation Consortium (CPIC) has issued guidelines for Piroxicam use based on CYP2C9 genotype, recommending alternative therapies for individuals identified as CYP2C9 poor metabolizers or certain intermediate metabolizers to avoid potential issues related to increased drug exposure. pharmgkb.orguspharmacist.com

#### 3.1.2. Regioselectivity and Stereochemistry of Hydroxylation at the 5' Position

The hydroxylation of Piroxicam exhibits a high degree of regioselectivity, with the reaction primarily occurring at the 5' position of the pyridyl ring to form 5'-Hydroxypiroxicam. dss.go.th This specific site of hydroxylation is a key determinant of the subsequent metabolic fate of the drug. The resulting metabolite, 5'-Hydroxypiroxicam, is considered to be achiral. fda.gov While Piroxicam itself does not have a chiral center, the stereochemistry of metabolites can be a significant factor for other drugs. In the case of Piroxicam, the focus remains on the regioselective nature of the hydroxylation reaction.

### 3.2. Subsequent Conjugation and Further Biotransformations

Following the initial hydroxylation, 5'-Hydroxypiroxicam undergoes further biotransformation, primarily through conjugation reactions. These phase II metabolic processes attach endogenous polar molecules to the metabolite, significantly increasing its water solubility and facilitating its excretion from the body.

#### 3.2.1. Glucuronidation Mechanisms of 5'-Hydroxypiroxicam

#### 3.2.2. Identification of Other Minor Metabolic Fates

### 3.3. Enzymatic Reaction Kinetics and Mechanistic Studies

The study of enzymatic reaction kinetics provides valuable insights into the efficiency and capacity of the metabolic pathways of Piroxicam. The elimination half-life of Piroxicam is relatively long, averaging between 30 and 70 hours, which allows for once-daily administration. nih.govnih.gov The total plasma clearance of Piroxicam is low, suggesting that it is extensively metabolized rather than being excreted unchanged. nih.gov In fact, only about 5% to 10% of a dose is excreted as the parent drug in the urine. nih.gov

Studies investigating the influence of CYP2C9 genotypes on Piroxicam pharmacokinetics have demonstrated a clear relationship between enzyme activity and drug clearance. nih.gov For instance, individuals with CYP2C9 variant alleles that result in decreased enzyme function show reduced oral clearance of Piroxicam. nih.gov This directly impacts the concentration of the drug in the plasma over time. nih.gov

The kinetics of metabolite formation have also been a subject of study. For example, a derivative spectrophotometric method has been developed for the simultaneous determination of Piroxicam and 5'-Hydroxypiroxicam in human plasma, allowing for the quantification of both the parent drug and its major metabolite. dss.go.th

Below is a data table summarizing the key enzymes and metabolites in the biotransformation of Piroxicam.

### Table of Chemical Compounds

| Compound Name |

|---|

| 5'-Hydroxypiroxicam |

| Piroxicam |

| Piroxicam glucuronide |

| Uridine (B1682114) diphosphate-glucuronic acid (UDPGA) |

Metabolic Pathways and Biotransformation Studies of Piroxicam to 5 Hydroxypiroxicam

In Vitro Metabolic Stability and Intrinsic Clearance Assessments

In vitro metabolic stability assays are fundamental in drug development for predicting the in vivo metabolic fate of a compound. wuxiapptec.com These assays typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes like the cytochrome P450 family. For piroxicam (B610120), such studies have been instrumental in elucidating its metabolic profile and determining its intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.

The intrinsic clearance of piroxicam is heavily dependent on the activity of the CYP2C9 enzyme. uspharmacist.com This relationship has been clearly demonstrated in clinical studies involving human subjects with different CYP2C9 genotypes. A study involving healthy volunteers revealed that individuals carrying decreased-function alleles (CYP2C91/2 or CYP2C91/3) had significantly impaired oral clearance of piroxicam compared to individuals with the normal-function CYP2C91/*1 genotype. nih.gov This impairment in clearance directly leads to a higher area under the plasma concentration-time curve (AUC), signifying greater drug exposure in poor metabolizers. nih.gov

The long plasma half-life of piroxicam, which ranges from 30 to 60 hours in healthy individuals, is a direct consequence of its very low total body clearance (approximately 2-3 mL/min). who.int Interestingly, the primary metabolite, 5'-hydroxypiroxicam (B1141874), has an even longer plasma half-life of about 70.5 hours, while piroxicam's half-life is around 54.9 hours after multiple doses. nih.gov

Pharmacokinetic Parameters of Piroxicam Based on CYP2C9 Genotype

| CYP2C9 Genotype | Oral Clearance (mL/h/kg) | Area Under Curve (AUC) (µg·h/mL) |

|---|---|---|

| 1/1 (Normal Metabolizer) | 2.0 ± 0.5 | 154 ± 37 |

| 1/2 (Intermediate Metabolizer) | 1.3 ± 0.4 | 256 ± 97 |

| 1/3 (Intermediate Metabolizer) | 1.3 ± 0.4 | 259 ± 95 |

Data derived from a study on healthy subjects showing the influence of CYP2C9 polymorphisms on piroxicam pharmacokinetics. nih.gov

Comparative Metabolic Profiling Across Experimental Models

The study of drug metabolism across different species is essential for preclinical assessment and for extrapolating animal data to humans. The metabolic profile of piroxicam has been investigated in various animal models, including rats, dogs, rhesus monkeys, and minipigs, revealing both similarities and notable differences compared to human metabolism. researchgate.netnih.govju.edu.jo

In general, the primary metabolic pathway of piroxicam—hydroxylation at the 5'-position of the pyridyl ring to form 5'-hydroxypiroxicam—is conserved across humans and these animal models. researchgate.netnih.gov Other shared, though minor, metabolic reactions include cyclodehydration, amide hydrolysis, and N-demethylation. researchgate.net

However, distinct species-specific metabolic routes have been observed. A notable example is the metabolism in rats, where piroxicam can also be hydroxylated at two positions on the benzothiazine nucleus, a pathway not seen in humans, dogs, or monkeys. researchgate.netnih.gov

Comparative in vitro studies using liver microsomes from different species further highlight these metabolic distinctions. One study compared the intrinsic clearance (CLint) of piroxicam in dog, minipig, monkey, and human liver microsomes. ju.edu.jo The findings showed that the intrinsic clearance in minipig liver microsomes was similar to that in human liver microsomes, suggesting the minipig may be a more predictive preclinical model for piroxicam metabolism. ju.edu.jo In contrast, piroxicam appeared to be very stable in monkey liver microsomes, indicating a much lower metabolic rate in this species. ju.edu.jo In isolated rat hepatocytes, piroxicam was found to influence cellular metabolism by stimulating the consumption of lactate (B86563) and ethanol. nih.gov

Comparative Intrinsic Clearance (CLint) of Piroxicam in Liver Microsomes

| Species | Intrinsic Clearance (CLint) Profile |

|---|---|

| Human | Low intrinsic clearance, similar to minipig. ju.edu.jo |

| Minipig | Similar intrinsic clearance to human liver microsomes. ju.edu.jo |

| Monkey | Stable, with low intrinsic clearance. ju.edu.jo |

| Dog | Metabolized, with data suggesting moderate stability. ju.edu.jo |

This table summarizes the comparative metabolic stability of piroxicam across different species' liver microsomes. ju.edu.jo

Pharmacological and Biochemical Mechanisms Associated with 5 Hydroxypiroxicam

Investigation of Molecular Target Interactions (Absence or Presence of Binding Affinity)

The molecular interactions of 5'-Hydroxypiroxicam (B1141874) are notably different from its parent compound, Piroxicam (B610120). A key aspect of a drug's distribution and availability is its binding to plasma proteins. Studies have shown that 5'-Hydroxypiroxicam exhibits significantly lower binding to plasma proteins compared to Piroxicam. At steady-state, the percentage of unbound 5'-Hydroxypiroxicam in plasma is substantially higher than that of Piroxicam. nih.gov This reduced protein binding is attributed to the increased polarity conferred by the hydroxyl group, which may alter its affinity for the binding sites on proteins like albumin. nih.gov While Piroxicam is known to interact strongly with various natural polymers and proteins, the hydroxylation diminishes this capacity. nih.govnih.gov

Table 1: Comparative Plasma Protein Binding at Steady-State

| Compound | Percent Unbound in Plasma (%) |

|---|---|

| Piroxicam | 1.10 |

| 5'-Hydroxypiroxicam | 8.07 |

Data sourced from Richardson C J, et al. Eur J Clin Pharmacol. 1987. nih.gov

Enzyme Modulation and Functional Activity Studies

The primary mechanism of action for Piroxicam is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) involved in inflammation and pain. drugbank.comnih.gov The functional activity of its metabolites is therefore of significant interest.

Research into the anti-inflammatory activity of Piroxicam's metabolites has consistently shown that 5'-Hydroxypiroxicam is substantially less potent than the parent drug. nih.gov In fact, it is often characterized as an inactive metabolite in the context of anti-inflammatory effects. pharmgkb.org A pivotal study synthesized various potential metabolites of Piroxicam and tested their ability to reduce inflammation in a carrageenan-induced rat paw edema model. The results demonstrated that all pyridine-hydroxylated metabolites, including 5'-Hydroxypiroxicam, were less active than Piroxicam itself. nih.gov This loss of activity indicates a significantly reduced ability to effectively inhibit COX enzymes. While specific IC50 values for 5'-Hydroxypiroxicam against COX-1 and COX-2 are not widely reported, the consensus in the literature is that its inhibitory capacity is negligible compared to Piroxicam.

Table 2: Anti-inflammatory Activity Profile

| Compound | Relative Anti-inflammatory Activity (Carrageenan Rat Paw Edema Model) |

|---|---|

| Piroxicam | Active |

| 5'-Hydroxypiroxicam | Less Active / Inactive |

Data based on findings from Lombardino JG. J Med Chem. 1981. nih.gov

Cellular Signaling Pathway Perturbations and Mechanistic Responses

The parent compound, Piroxicam, has been observed to influence cellular signaling pathways, sometimes independently of its COX-inhibiting activity. For example, studies have shown that Piroxicam can suppress the activation of the transcription factor activator protein 1 (AP-1) and enhance lymphocyte proliferation by inhibiting the production of prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov These actions can modulate immune responses and cellular transformation. nih.gov

There is currently no direct evidence from the reviewed literature detailing specific perturbations of cellular signaling pathways by 5'-Hydroxypiroxicam itself. As the compound exhibits minimal to no activity on the primary COX targets, it is plausible that its impact on downstream signaling cascades, which are often initiated by prostaglandins, is correspondingly insignificant. Any potential COX-independent effects have not been specifically studied for this metabolite.

Structure-Activity Relationship (SAR) Studies of Hydroxylated Piroxicam Derivatives

The comparison between Piroxicam and 5'-Hydroxypiroxicam provides a clear example of structure-activity relationships within the oxicam class of drugs.

The introduction of a hydroxyl (-OH) group at the 5'-position of the pyridine (B92270) ring is the key structural modification that differentiates the metabolite from its parent drug. This single chemical change has profound consequences for the molecule's biological activity. nih.gov The primary reasons for the observed loss of anti-inflammatory potency include:

Increased Polarity: The hydroxyl group significantly increases the polarity of the molecule. This change can hinder its ability to optimally fit into the hydrophobic channel of the cyclooxygenase active site, which is a prerequisite for effective inhibition.

Altered Electronic Distribution: The presence of the electron-donating hydroxyl group alters the electronic landscape of the pyridine ring, which may disrupt key interactions with amino acid residues within the enzyme's active site.

Reduced Lipophilicity: The increased polarity leads to reduced lipophilicity, which not only affects enzyme binding but also influences pharmacokinetic properties such as plasma protein binding, as noted by the higher fraction of unbound 5'-Hydroxypiroxicam in plasma. nih.gov

These factors collectively explain the dramatic decrease in anti-inflammatory and COX-inhibitory activity observed in 5'-Hydroxypiroxicam compared to Piroxicam. nih.gov

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Receptor Dynamics

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding the interaction between a ligand, such as 5'-Hydroxypiroxicam, and its biological receptor at an atomic level. youtube.com These methods allow researchers to model and analyze the dynamic behavior of a protein-ligand complex over time, providing insights that are often difficult to obtain through experimental techniques alone. youtube.comnih.gov

The process typically begins with molecular docking, where the ligand is computationally placed into the binding site of the target protein, in this case, the cyclooxygenase (COX) enzyme. nih.govresearchgate.net This initial step predicts the preferred binding orientation and provides a preliminary estimate of the binding affinity. Following docking, MD simulations are performed to observe the stability and conformational changes of the complex in a simulated physiological environment. mdpi.com An MD simulation calculates the forces between atoms and their subsequent movements over a set period, offering a view of the complex's dynamic nature. youtube.com

Several key parameters are analyzed from MD simulations to understand ligand-receptor dynamics:

By applying these computational methods, researchers can compare the binding of Piroxicam to that of its metabolite, 5'-Hydroxypiroxicam, with the COX enzyme. Such simulations can reveal subtle differences in how each compound interacts with key amino acid residues in the enzyme's active site. nih.gov This detailed analysis helps to build a molecular-level explanation for the observed differences in their pharmacological activity. nih.gov

Biochemical Basis for Reduced or Absent Pharmacological Activity of the Metabolite

The primary pharmacological action of the parent drug, Piroxicam, is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). nih.govresearchgate.net These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govmdpi.com By blocking the action of COX enzymes, Piroxicam reduces prostaglandin synthesis, leading to its anti-inflammatory effects. researchgate.net

Piroxicam is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, into its major metabolite, 5'-Hydroxypiroxicam. pharmgkb.orgwho.int This metabolic process involves the addition of a hydroxyl (-OH) group to the pyridine ring of the Piroxicam molecule. who.intnih.gov This single chemical modification is the principal reason for the metabolite's significantly reduced or absent pharmacological activity. pharmgkb.orgnih.gov

Research has consistently shown that the metabolites of Piroxicam, including 5'-Hydroxypiroxicam, are substantially less active as anti-inflammatory agents than the parent compound. who.intnih.gov The biochemical basis for this reduced activity lies in the altered structural and electronic properties of the molecule following hydroxylation. The introduction of the polar hydroxyl group can interfere with the precise binding required for effective inhibition of the COX enzyme active site. This alteration may lead to:

Essentially, while Piroxicam is structured to be an effective COX inhibitor, its major metabolite, 5'-Hydroxypiroxicam, is the product of a detoxification pathway that renders the molecule pharmacologically inactive before it is excreted from the body. pharmgkb.orgwho.int

The following table presents a comparative overview of key pharmacokinetic parameters for Piroxicam and 5'-Hydroxypiroxicam, highlighting the differences in how the body processes the active drug versus its inactive metabolite.

| Parameter | Piroxicam | 5'-Hydroxypiroxicam |

|---|---|---|

| Mean Maximum Concentration (Cmax) | Data not available in specified sources | 133 ng/mL |

| Time to Peak Concentration (Tmax) | Data not available in specified sources | 53.6 hours |

| Area Under the Curve (AUC0-72) | 64,819 hng/mL | 6,213 hng/mL |

| Predicted Clearance | 0.2 L/h | 110.3 L/h |

| Elimination Half-life | 50.7 hours | Data requires collection beyond 72h |

Preclinical Investigation Models and Mechanistic Insights

In Vitro Cellular and Subcellular Models for Metabolic Research

In vitro systems are fundamental for identifying metabolic pathways, the enzymes involved, and potential drug-drug interactions in a controlled environment.

Isolated hepatocytes and liver microsomes are the workhorses of in vitro drug metabolism studies. Hepatocytes, as whole cells, contain a full complement of metabolic enzymes and cofactors, offering a comprehensive view of a compound's metabolism. Liver microsomes, which are vesicles of the endoplasmic reticulum, are enriched in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, the primary players in phase I and phase II metabolism, respectively.

The formation of 5'-Hydroxypiroxicam (B1141874) is a primary metabolic route for Piroxicam (B610120), catalyzed mainly by the CYP2C9 enzyme. pharmgkb.orgmdpi.com Following its formation, 5'-Hydroxypiroxicam undergoes further metabolism, primarily through glucuronidation. nih.govnih.gov Studies using human liver microsomes have been instrumental in characterizing these pathways. While specific kinetic parameters (Km and Vmax) for the glucuronidation of 5'-Hydroxypiroxicam are not extensively reported in publicly available literature, the general methodology involves incubating the compound with liver microsomes in the presence of the necessary cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), and then quantifying the formation of the glucuronide conjugate over time and at various substrate concentrations. nih.gov

Table 1: In Vitro Systems for Studying 5'-Hydroxypiroxicam Metabolism

| In Vitro System | Key Enzymes | Application in 5'-Hydroxypiroxicam Research |

| Isolated Hepatocytes | Comprehensive suite of Phase I and Phase II enzymes | - Elucidation of overall metabolic profile- Investigation of uptake and efflux transport |

| Liver Microsomes | Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs) | - Identification of specific CYP and UGT enzymes involved in metabolism- Determination of enzyme kinetics (Km, Vmax) for metabolite formation |

To pinpoint the specific enzymes responsible for a metabolic reaction, recombinant enzyme systems are employed. These systems express a single human CYP or UGT isoform, allowing for a clear determination of which enzyme metabolizes the compound of interest.

Cell-free and cell-based assay systems are valuable for the high-throughput screening of compound libraries to assess metabolic stability and potential for enzyme inhibition or induction. Cell-free systems, such as those containing purified enzymes, can be used to quickly assess if a compound is a substrate or inhibitor of a particular enzyme. Cell-based assays, using engineered cell lines that express specific drug-metabolizing enzymes, can provide a more physiologically relevant context for screening.

While specific biochemical screening assays designed for 5'-Hydroxypiroxicam are not detailed in the literature, general assays for assessing the activity of its parent compound, Piroxicam, and its metabolites have been developed. These often involve measuring the inhibition of key metabolic enzymes or assessing the anti-inflammatory activity of the metabolites. For example, studies have synthesized various metabolites of Piroxicam, including 5'-hydroxylated forms, and tested their anti-inflammatory activity in models like the carrageenan-induced rat paw edema test, finding them to be less active than the parent compound. nih.gov

Non-human In Vivo Models for Disposition and Biotransformation Research

Animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism setting, providing data that is essential for predicting human pharmacokinetics.

The choice of animal model is critical and is often based on the similarity of their metabolic pathways to humans. For Piroxicam, and by extension its metabolite 5'-Hydroxypiroxicam, common preclinical species include the rat, dog, and rhesus monkey. nih.govnih.govresearchgate.net Studies have shown that 5'-hydroxylation is a significant metabolic pathway in these species, making them relevant models for studying the fate of 5'-Hydroxypiroxicam. nih.govnih.gov However, it is important to note that quantitative differences in metabolism can exist between species.

Table 2: Comparative Metabolism of Piroxicam in Preclinical Species

| Species | Primary Metabolic Pathways of Piroxicam | Relevance to 5'-Hydroxypiroxicam Research |

| Rat | Hydroxylation (including 5'-position), amide hydrolysis, decarboxylation, ring contraction, N-demethylation. nih.govnih.gov | A common model for studying the formation and subsequent metabolism of 5'-hydroxypiroxicam. |

| Dog | 5'-Hydroxylation is a major pathway. nih.govnih.gov | A non-rodent species that demonstrates a similar primary metabolic pathway to humans. |

| Rhesus Monkey | 5'-Hydroxylation is a major pathway. nih.govnih.gov | A non-human primate model that often provides a closer metabolic comparison to humans. |

To definitively trace the disposition and metabolic fate of a compound, studies using isotopically labeled molecules are employed. By replacing certain atoms (e.g., 14C or 3H) in the compound's structure, researchers can track its journey through the body, quantifying its presence in various tissues, urine, and feces.

Excretion and Elimination Pathway Characterization in Animal Models

In preclinical studies involving rats, dogs, and rhesus monkeys, it has been established that hydroxylation of the pyridyl ring to form 5'-hydroxypiroxicam is a primary metabolic pathway. The metabolic profiles in these species are qualitatively similar to those observed in humans, making them relevant models for studying Piroxicam's disposition.

Rat Models: In rats, Piroxicam is metabolized not only by hydroxylation of the pyridyl moiety to form 5'-hydroxypiroxicam but also through hydroxylation at two positions on the benzothiazine nucleus. Studies utilizing radiolabeled Piroxicam in rats have shown that the drug and its metabolites are excreted in both urine and feces. While specific percentages for 5'-hydroxypiroxicam are not detailed, the dual routes of elimination are evident. The biliary excretion of Piroxicam and its metabolites is a significant pathway in rats, contributing to the presence of the drug and its derivatives in the feces. This suggests that 5'-hydroxypiroxicam, being a major metabolite, is likely subject to considerable biliary elimination.

Primate Models (Rhesus Monkey): Studies in rhesus monkeys have also identified 5'-hydroxypiroxicam as a major metabolite of Piroxicam, with metabolic pathways being comparable to humans. This underscores the relevance of primate models in predicting human metabolism and excretion patterns of Piroxicam and its metabolites.

The following table summarizes the key findings from preclinical studies on the metabolism and excretion of Piroxicam, which indirectly characterizes the pathways for its primary metabolite, 5'-hydroxypiroxicam.

| Animal Model | Primary Metabolic Pathway Leading to 5'-Hydroxypiroxicam | Known Excretion Routes for Piroxicam and Metabolites |

| Rat | Hydroxylation of the pyridyl ring | Urine and Feces (significant biliary excretion) |

| Dog | Hydroxylation of the pyridyl ring | Urine and Feces |

| Rhesus Monkey | Hydroxylation of the pyridyl ring | Urine and Feces |

Mechanistic Studies on the Role of 5'-Hydroxypiroxicam in Overall Piroxicam Disposition

Mechanistically, the conversion of Piroxicam to 5'-hydroxypiroxicam is primarily mediated by the cytochrome P450 (CYP) enzyme system, with studies pointing towards the involvement of the CYP2C subfamily. The efficiency of this metabolic conversion can vary between species, which in turn affects the pharmacokinetic profile of Piroxicam.

A key aspect of Piroxicam's disposition that is influenced by its metabolism is enterohepatic recirculation. Both Piroxicam and its metabolites, including 5'-hydroxypiroxicam, can be excreted into the bile, reabsorbed from the intestine, and returned to the systemic circulation. This process can prolong the apparent half-life of Piroxicam. While direct mechanistic studies on the enterohepatic recirculation of 5'-hydroxypiroxicam in animal models are limited, the established enterohepatic cycling of the parent drug suggests that its major metabolite is also likely to participate in this process. The conjugation of 5'-hydroxypiroxicam to glucuronic acid, which has been observed in humans, would further facilitate its biliary excretion and potential for subsequent deconjugation and reabsorption in the gut.

The following table outlines the mechanistic role of 5'-hydroxypiroxicam in the disposition of Piroxicam based on preclinical findings.

| Mechanistic Aspect | Role of 5'-Hydroxypiroxicam | Preclinical Evidence |

| Metabolic Clearance of Piroxicam | As the primary metabolite, its formation is a major route of Piroxicam clearance. | Identification as a major metabolite in rats, dogs, and monkeys. |

| Influence on Piroxicam Half-life | The rate of its formation and elimination directly impacts the duration of Piroxicam in the body. | Long half-life of Piroxicam observed in animal models is a function of its metabolic clearance. |

| Enterohepatic Recirculation | Likely participates in enterohepatic recirculation, contributing to the prolonged presence of Piroxicam-related compounds in the body. | Implied by the known enterohepatic circulation of Piroxicam and the biliary excretion of its metabolites. |

Implications of Preclinical Findings for Understanding Drug Metabolism Principles

The preclinical investigation of 5'-hydroxypiroxicam and its role in the disposition of Piroxicam provides valuable insights into several fundamental principles of drug metabolism.

Species Differences in Metabolism: The qualitative similarity in the primary metabolic pathway of Piroxicam across rats, dogs, monkeys, and humans highlights the utility of these animal models in preclinical drug development. However, the identification of additional hydroxylation pathways in rats underscores the importance of conducting metabolic studies in multiple species to fully characterize the metabolic fate of a drug candidate. These differences can have significant implications for toxicology studies, as species-specific metabolites may have different pharmacological or toxicological profiles.

Importance of Biliary Excretion and Enterohepatic Recirculation: The significant contribution of biliary excretion to the elimination of Piroxicam and its metabolites in preclinical models emphasizes that renal clearance is not the only important elimination pathway. Enterohepatic recirculation can significantly impact a drug's pharmacokinetics, leading to a longer half-life and greater systemic exposure. This has important implications for dosing regimen design and for understanding the potential for altered drug disposition in patients with impaired biliary function.

The findings from preclinical studies on 5'-hydroxypiroxicam hydrochloride serve as a practical example of these core principles, reinforcing their importance in the evaluation of new chemical entities.

Future Directions and Emerging Research Avenues

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Metabolite Research

The comprehensive analysis of biological systems through "omics" technologies offers a powerful lens to re-examine the role of drug metabolites. Integrating metabolomics and proteomics can provide an unbiased, system-wide view of the cellular response to 5'-Hydroxypiroxicam (B1141874), moving beyond targeted assays.

Metabolomics: Untargeted metabolomic profiling can reveal subtle but significant changes in endogenous metabolite concentrations in the presence of 5'-Hydroxypiroxicam. By comparing the metabolic fingerprints of systems exposed to Piroxicam (B610120) versus its 5'-hydroxy metabolite, researchers could identify unique metabolic perturbations caused by the metabolite itself. This could uncover previously unknown interactions with cellular pathways. nih.govnih.gov

Proteomics: Similarly, proteomic analyses can identify changes in protein expression or post-translational modifications induced by 5'-Hydroxypiroxicam. This could reveal off-target protein binding or modulation of signaling pathways that are distinct from the effects of the parent drug, Piroxicam. Joint metabolomics-proteomics studies could provide a more holistic understanding of its biological impact. nih.govnih.gov

| Omics Technology | Potential Application in 5'-Hydroxypiroxicam Research | Expected Insights |

| Metabolomics | Profiling of endogenous metabolites in cells or tissues exposed to the compound. | Identification of metabolic pathways uniquely altered by the metabolite, revealing potential off-target effects. |

| Proteomics | Analysis of global protein expression and modification changes post-exposure. | Discovery of proteins that interact with 5'-Hydroxypiroxicam, suggesting novel biological roles or signaling modulation. |

| Multi-Omics | Integrated analysis of metabolomic and proteomic data. | A comprehensive view of the system-wide biological response, linking protein changes to metabolic outcomes. nih.gov |

High-Throughput Screening (HTS) Approaches for Metabolite Characterization

High-throughput screening (HTS) methodologies, central to modern drug discovery, can be repurposed for the rapid characterization of drug metabolites. bmglabtech.comnih.gov These automated platforms allow for the testing of a large number of biological targets against a compound in a cost- and time-effective manner. bmglabtech.com

Applying HTS to 5'-Hydroxypiroxicam could involve screening it against large panels of enzymes, receptors, and ion channels to rapidly identify any potential biological activity. While the primary cyclooxygenase (COX) inhibitory activity is lower than Piroxicam, HTS could uncover novel, unexpected interactions that would be missed by hypothesis-driven research alone. nih.govdss.go.th Furthermore, HTS assays can be developed to screen for modulators of the key metabolizing enzyme, CYP2C9, to better understand factors influencing the formation of 5'-Hydroxypiroxicam. clinpgx.org

| HTS Application | Description | Potential Outcome |

| Target-Based Screening | Screening 5'-Hydroxypiroxicam against a broad library of known biological targets (e.g., kinases, GPCRs, nuclear receptors). | Identification of novel molecular targets and potential "hit" activities, suggesting new pharmacological roles. bmglabtech.com |

| Phenotypic Screening | Assessing the effect of the metabolite on cellular phenotypes (e.g., cell viability, morphology, pathway activation) in various cell lines. | Discovery of cellular effects independent of the parent drug's primary mechanism of action. |

| Metabolism Screening | Using HTS to assess the stability of 5'-Hydroxypiroxicam and identify any further downstream metabolites. | A more complete map of the Piroxicam metabolic cascade. nih.gov |

Computational Chemistry and In Silico Modeling for Predicting Metabolic Pathways and Activity

In silico tools are indispensable for modern drug development, offering predictive power that can guide and refine experimental work. news-medical.netnih.govpatheon.com These computational approaches can be applied to 5'-Hydroxypiroxicam to predict its behavior and interactions.

Predicting Metabolic Pathways: Mechanistic metabolism models can predict the routes, sites, and products of metabolism for drug-like molecules. news-medical.net While the formation of 5'-Hydroxypiroxicam via CYP2C9 is known, these models could predict potential secondary or minor metabolic pathways that have not yet been characterized experimentally. clinpgx.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be used to predict the biological activity of 5'-Hydroxypiroxicam based on its chemical structure. nih.gov By comparing its predicted activity profile to that of Piroxicam and other NSAIDs, researchers could generate hypotheses about potential uncharacterized effects.

Molecular Docking and Dynamics: These techniques can simulate the binding of 5'-Hydroxypiroxicam to various protein targets. nih.govnih.gov This could help to rationalize why its affinity for COX enzymes is reduced and could be used to screen for other potential binding partners, thereby identifying potential off-targets.

Development of Novel Analytical Platforms for Enhanced Metabolite Profiling

Advances in analytical chemistry are crucial for detecting and quantifying metabolites with greater sensitivity and specificity. While methods like derivative spectrophotometry and HPLC have been used to measure 5'-Hydroxypiroxicam, newer platforms offer deeper insights. nih.govrsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): Platforms like Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) provide superior mass accuracy and sensitivity. nih.gov This enables more confident identification of 5'-Hydroxypiroxicam and the discovery of low-abundance, previously undetected downstream metabolites from complex biological matrices. nih.govdiva-portal.org

Integrated Analytical Approaches: Combining analytical platforms, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), provides complementary information. mdpi.com While MS is highly sensitive, NMR can provide detailed structural information and is highly quantitative without the need for identical standards. This combination can lead to a more comprehensive and robust characterization of the Piroxicam metabolome.

Exploration of Potential Uncharacterized Biochemical Roles or Interactions

A significant future direction is the systematic exploration of whether 5'-Hydroxypiroxicam is truly inert or possesses subtle biochemical functions. Many drug metabolites, initially dismissed as inactive, have later been found to have their own pharmacological or toxicological profiles.

Research should focus on investigating its effects in biological systems beyond COX inhibition. This could include assessing its influence on inflammatory signaling pathways, cellular oxidative stress, or interactions with other drug-metabolizing enzymes. Even weak interactions could become significant at the steady-state concentrations achieved during chronic Piroxicam administration. The main metabolic pathway for Piroxicam involves hydroxylation of the pyridine (B92270) ring to form 5'-hydroxypiroxicam. dss.go.th This metabolite is found in blood, urine, liver, and kidney tissues.

Advanced Synthetic Routes for Isotopic Labeling and Derivatization for Mechanistic Probes

To conduct detailed mechanistic and quantitative studies, the availability of high-purity analytical standards and specialized chemical probes is essential. Advanced organic synthesis provides the tools to create these necessary reagents.

Q & A

Q. What analytical methods are recommended for detecting 5'-Hydroxypiroxicam Hydrochloride in plasma samples?

- Methodological Answer : Reverse-phase HPLC with UV detection (330 nm) is commonly used. Key parameters include:

- Mobile phase : 0.1 M phosphate buffer (pH 3.2) and acetonitrile (70:30) .

- Column : LiChrospher® RP-select B (5 μm particle size) .

- Sample preparation : Liquid-liquid extraction with acidification (10 mM trichloroacetic acid) and centrifugation .

- Standard curves : Linear ranges of 0.05–20.0 µg/mL for piroxicam and 0.05–10.0 µg/mL for 5'-hydroxypiroxicam in methanol, validated using WinNonlin® software .

Q. What is the metabolic pathway of this compound?

- Methodological Answer :

- Primary metabolism : Catalyzed by CYP2C9 via oxidation, forming 5'-hydroxypiroxicam as the major metabolite .

- Secondary pathways : Hydrolysis of the amide bond (likely via esterases) and subsequent glucuronidation .

- Experimental validation : Use human liver microsomes or recombinant CYP2C9 enzymes with inhibitors (e.g., sulfaphenazole) to confirm metabolic contributions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in detecting 5'-hydroxypiroxicam concentrations across analytical platforms?

- Methodological Answer :

- Limitations of HPLC : Low sensitivity for 5'-hydroxypiroxicam (detection limit ~50 ng/mL) due to co-elution with plasma matrix components .

- Alternative methods :

- LC-MS/MS : Offers higher sensitivity (detection limits ≤1 ng/mL) and specificity via MRM (multiple reaction monitoring) .

- Sample enrichment : Increase plasma volume (e.g., 1 mL vs. 400 µL) or use solid-phase extraction to improve metabolite recovery .

Q. What experimental parameters optimize the separation of 5'-hydroxypiroxicam from piroxicam in HPLC?

- Methodological Answer :

- Column temperature : Maintain at 24°C to reduce peak broadening .

- Flow rate : 1.0 mL/min achieves baseline separation (retention times: ~11 min for piroxicam, ~12 min for 5'-hydroxypiroxicam) .

- Validation : Assess resolution (Rs >1.5) and peak symmetry using ICH guidelines .

- Data table :

| Parameter | Piroxicam | 5'-Hydroxypiroxicam |

|---|---|---|

| Retention Time (min) | 11 | 12 |

| LOD (ng/mL) | 50 | 50 |

| LOQ (ng/mL) | 100 | 100 |

| Source: Adapted from |

Q. How can pharmacokinetic models for 5'-hydroxypiroxicam be validated in human studies?

- Methodological Answer :

- Study design : Administer a single 20 mg piroxicam dose and collect plasma samples at 0, 24, 48, and 72 hours .

- Data analysis :

- Use non-compartmental modeling (e.g., WinNonlin®) to calculate AUC, Cmax, and half-life .

- Account for enterohepatic recirculation by monitoring secondary elimination peaks .

- Challenges : Low metabolite concentrations require LC-MS/MS for robust quantification .

Key Considerations for Experimental Design

- Photostability : Protect samples from light using sodium lamps to prevent photodecomposition .

- Storage : Store standards at -20°C in polypropylene tubes to avoid adsorption .

- Ethical compliance : Align with GCP principles for human pharmacokinetic studies (e.g., ChiCTR2000029868 trial protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.